tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyclopropylamino group, and a tert-butyl ester
Preparation Methods
The synthesis of tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its interactions with biological targets. Industrial applications could include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate include tert-butyl 4-(phenylamino)piperidine-1-carboxylate and tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateThe uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C16H30N2O3 |
---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
tert-butyl 4-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(8-11-19)17-13-4-5-13/h12-14,17,19H,4-11H2,1-3H3 |
InChI Key |
RYGYGGVFTAMZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CCO)NC2CC2 |
Origin of Product |
United States |
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